Ethyl 2-hydroxycyclohexylcarbamate

Description

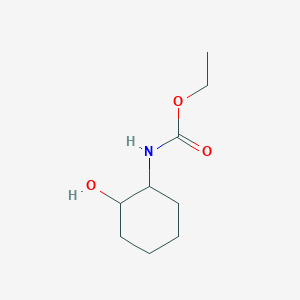

Ethyl 2-hydroxycyclohexylcarbamate is a carbamate derivative characterized by a cyclohexanol backbone substituted with an ethyl carbamate group. Its structure combines the rigidity of the cyclohexane ring with the hydrogen-bonding capability of the hydroxyl and carbamate moieties. Carbamates, in general, are widely recognized for their roles as enzyme inhibitors, prodrugs, and bioactive intermediates .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl N-(2-hydroxycyclohexyl)carbamate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h7-8,11H,2-6H2,1H3,(H,10,12) |

InChI Key |

MIZBMSMHCIQDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxycyclohexylcarbamate typically involves the reaction of cyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as tertiary amines, can also enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxycyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the ester group under mild conditions.

Major Products Formed

Oxidation: Cyclohexanone derivative.

Reduction: Cyclohexanol derivative.

Substitution: Carbamate derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-hydroxycyclohexylcarbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxycyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 2-hydroxycyclohexylcarbamate

The tert-butyl analog shares the same cyclohexanol-carbamate scaffold but differs in the alkyl substituent (tert-butyl vs. ethyl). Key distinctions include:

- Applications : The tert-butyl group’s lipophilicity may favor membrane permeability in drug design, though its discontinuation suggests practical limitations.

Other Cyclohexyl Carbamates

Compounds like hexachlorocyclohexane isomers (e.g., 1,2,3,4,5,6-hexachlorocyclohexane) share the cyclohexane backbone but differ fundamentally in functionalization. Chlorinated derivatives are historically significant as pesticides (e.g., lindane), whereas Ethyl 2-hydroxycyclohexylcarbamate’s hydroxyl and carbamate groups suggest non-pesticidal applications, such as targeting neurological enzymes or bacterial pathways .

Comparison with Functional Analogs

Dithiocarbamates

Dithiocarbamates (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate) replace oxygen with sulfur in the carbamate group, enabling metal chelation and applications in coordination chemistry. Dithiocarbamates are also associated with higher toxicity profiles in biological systems .

2-Aminobenzamides

2-Aminobenzamides, such as those studied by Beck et al. (2013), feature aromatic amine-carbamate hybrids. The cyclohexyl derivative’s aliphatic structure may instead favor interactions with hydrophobic enzyme pockets .

Physicochemical Properties

| Property | This compound | tert-Butyl Analog | Dithiocarbamates |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (due to tert-butyl group) | High in aqueous basic solutions |

| Thermal Stability | Moderate | High | Low (prone to decomposition) |

| Reactivity | Hydrolysis-prone under acidic conditions | Resistant to hydrolysis | Oxidizes to thiuram disulfides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.